molecular formula C19H22N2 B2463361 N,N-diethyl-4-(1H-indol-3-ylmethyl)aniline CAS No. 134627-71-7

N,N-diethyl-4-(1H-indol-3-ylmethyl)aniline

Cat. No.: B2463361
CAS No.: 134627-71-7
M. Wt: 278.399
InChI Key: KHJMHGYEOLDHHT-UHFFFAOYSA-N
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Description

N,N-diethyl-4-(1H-indol-3-ylmethyl)aniline (CAS 134627-71-7) is a chemical compound with the molecular formula C19H22N2 and a molecular weight of 278.39 . This synthetic aniline derivative features a prominent indole moiety, a scaffold widely recognized in medicinal chemistry for its diverse biological activities and structural versatility . Indole derivatives are known to facilitate key interactions with biological macromolecules, making them valuable templates in drug discovery . Researchers are investigating such compounds for a wide array of applications, including targeting oncogenic pathways in cancer research, and for potential antidiabetic, antioxidant, and anti-inflammatory activities . The structural architecture of this compound, which combines a diethylaniline group with the 1H-indole system, provides a unique framework for chemical exploration and optimization. It serves as a key intermediate for the synthesis of more complex molecules and is useful in chemical proteomics studies for investigating small molecule interactions with proteins and modulating their function . This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use, nor for human consumption. Proper safety data sheets and handling protocols should be consulted before use.

Properties

IUPAC Name

N,N-diethyl-4-(1H-indol-3-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2/c1-3-21(4-2)17-11-9-15(10-12-17)13-16-14-20-19-8-6-5-7-18(16)19/h5-12,14,20H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJMHGYEOLDHHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Chemical Transformations Involving the Compound

Electron Transfer and Radical Chemistry in Aniline (B41778) Oxidations and Couplings

The N,N-diethylaniline portion of the molecule is susceptible to oxidation, often proceeding through single-electron transfer (SET) mechanisms. This process involves the removal of a single electron from the aniline nitrogen to form a nitrogen-centered radical cation, also known as an aminium radical. nih.govacs.org These intermediates are key in various bond-forming reactions.

The formation of aminium radicals from N,N-dialkylanilines can be initiated by chemical oxidants, enzymes like cytochrome P450, or through photoredox catalysis. nih.govsemanticscholar.orgtandfonline.com Studies on N,N-dialkylanilines have shown that these radical cations can undergo further reactions, such as deprotonation at the α-carbon to form a nucleophilic α-amino radical. This species is a crucial intermediate in many C-C bond-forming processes. nih.govbeilstein-journals.org

The stability and subsequent reactivity of the aminium radical are influenced by substituents on the aromatic ring. In the oxidation of para-substituted N,N-dimethylanilines, linear free-energy relationships suggest the development of a positive charge in the transition state, consistent with an aminium radical intermediate. semanticscholar.orgmdpi.com For N,N-diethyl-4-(1H-indol-3-ylmethyl)aniline, the electron-rich indolylmethyl substituent at the para position would influence the stability and reactivity of the aminium radical formed upon oxidation.

Radical-based transformations are valued for their high functional group tolerance and selectivity in C-C bond formation. beilstein-journals.org The generation of radical cations from aniline derivatives can lead to intramolecular cyclization reactions, forming new heterocyclic structures. acs.orgbeilstein-journals.org For instance, the intramolecular addition of an alkyl radical to a substituted aniline ring is a key step in the synthesis of indolines. beilstein-journals.org

Table 1: Key Intermediates in Aniline Oxidation

Intermediate Formation Method Subsequent Reactivity
Aminium Radical (Radical Cation) Single-Electron Transfer (SET) from the aniline nitrogen. Deprotonation, C-N bond formation, electrophilic addition to arenes. nih.govacs.org
α-Amino Radical Deprotonation of the aminium radical at the α-carbon. Nucleophilic addition to electron-deficient olefins. nih.gov

Electrophilic and Nucleophilic Reactivity of the Indole (B1671886) Moiety

The indole ring system is characterized by its electron-rich nature, making it highly nucleophilic. Electrophilic aromatic substitution is the most common reaction type for indoles, with a strong preference for reaction at the C3 position. study.comwikipedia.org This regioselectivity is attributed to the ability of the nitrogen atom to stabilize the cationic intermediate (arenium ion) formed upon electrophilic attack at C3, without disrupting the aromaticity of the fused benzene (B151609) ring. stackexchange.comquora.com The reactivity of the C3 position of indole is estimated to be up to 10¹³ times greater than that of benzene. wikipedia.orgyoutube.com

While the indole ring itself is nucleophilic, the indolylmethanol or a derivative like gramine can act as an electrophile precursor. wikipedia.org In the context of forming this compound, the key bond is formed between the C3 of the indole and the C4 (para-position) of the aniline. This typically involves the generation of an electrophilic species at the indole-C3 position, which then reacts with the nucleophilic aniline ring.

The nucleophilicity of the indole can be quantified and ranked using parameters derived from kinetic studies. Investigations have established a nucleophilicity scale (N) for various indoles by measuring their reaction rates with reference electrophiles. researchgate.net Factors such as substituents on the indole ring can modulate this nucleophilicity. researchgate.net Conversely, under strongly acidic conditions where the C3 position is protonated, electrophilic attack can be redirected to the C5 position on the benzene portion of the indole ring. wikipedia.orgyoutube.com

Table 2: Regioselectivity of Electrophilic Attack on Indole

Position of Attack Stability of Intermediate Reason for Stability/Instability Common Reactions
C3 (preferred) More stable Aromaticity of the benzene ring is preserved; positive charge is delocalized, including onto the nitrogen atom. study.comstackexchange.com Alkylation, Acylation, Mannich reaction, Vilsmeier-Haack formylation. wikipedia.orgresearchgate.net
C2 Less stable Aromaticity of the benzene ring is disrupted in resonance forms. study.com Lithiation (after N-protection). wikipedia.org
Benzene Ring (e.g., C5) Less common Occurs only when the pyrrole (B145914) ring positions (N1, C2, C3) are blocked or deactivated (e.g., by protonation). wikipedia.orgyoutube.com Halogenation, Nitration under specific acidic conditions.

Proposed Reaction Mechanisms for Indole-Aniline Bond Formation

The formation of the methylene (B1212753) bridge between the indole C3 and aniline C4 positions in this compound is typically achieved via a Friedel-Crafts-type alkylation reaction. mt.comnih.gov In this mechanism, the indole acts as the nucleophile and an electrophilic partner provides the methylene group attached to the aniline. However, a more common and direct synthetic route involves the reaction where the aniline is the nucleophile and an indole derivative is the electrophile.

A plausible mechanism involves the following steps:

Generation of an Electrophile: An indole derivative, such as indolylmethanol (indole-3-carbinol) or gramine, is activated under acidic conditions. For indolylmethanol, protonation of the hydroxyl group followed by loss of water generates a highly stabilized and electrophilic indoleninium cation. researchgate.net

Nucleophilic Attack: The electron-rich N,N-diethylaniline acts as the nucleophile. The para-position of the aniline ring attacks the electrophilic methylene carbon of the indoleninium ion. The N,N-diethyl group is a strong activating group, directing the substitution to the ortho and para positions, with the para position being sterically favored.

Deprotonation/Rearomatization: The resulting cationic intermediate (a Wheland intermediate) loses a proton from the aniline ring to restore aromaticity, yielding the final product, this compound. mt.combyjus.com

This type of reaction is a cornerstone of indole chemistry, allowing for the facile construction of C-C bonds at the C3 position. nih.gov Lewis acids or Brønsted acids are commonly used to catalyze these alkylations. nih.govarkat-usa.org The high nucleophilicity of both the indole and the N,N-dialkylaniline rings can sometimes lead to side products, such as polyalkylation, if the reaction conditions are not carefully controlled. nih.govpw.live

Mechanistic Aspects of Aniline Derivatives in Cyclization and Rearrangement Reactions

The structural motifs within this compound are involved in various cyclization and rearrangement reactions. While not always intramolecularly within the compound itself, understanding these mechanisms provides insight into its potential reactivity.

Cyclization Reactions: Aniline derivatives are precursors in numerous important cyclization reactions to form heterocycles. For example, the Fischer indole synthesis, while not a reaction of the target compound, is a classic method to form indoles from an arylhydrazine and an aldehyde or ketone, proceeding through a acs.orgacs.org-sigmatropic rearrangement. nih.gov More relevant to the aniline moiety, intramolecular radical additions can lead to the formation of indolines and tetrahydroquinolines from suitably substituted anilines. acs.orgbeilstein-journals.org Aniline-promoted cascade reactions have also been developed, where anilines act as promoters for cyclization-substitution sequences to form chromenes. nih.gov

Rearrangement Reactions: N,N-dialkylanilines can undergo rearrangement reactions. For instance, temporary oxidation of N,N-dialkylanilines to their corresponding N-oxides allows for a group transfer from the nitrogen to the aromatic ring. nih.govacs.org Acylation of the N-oxide, for example, can be followed by a rearrangement that results in the formation of a new C–O, C–C, or C–N bond at the ortho-position of the aniline ring. nih.govacs.org These transformations often proceed through concerted pericyclic, ion-pair, or radical-type mechanisms. nih.gov While these specific reactions start from an N-oxide, they highlight the mechanistic pathways available to the N,N-dialkylaniline scaffold under oxidative conditions.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a powerful tool for elucidating the electronic properties and predicting the reactivity of a molecule. These calculations are typically performed using methods like Density Functional Theory (DFT).

Quantum chemical calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are crucial for predicting a molecule's reactivity. From these energies, several global reactivity descriptors can be calculated:

Chemical Potential (μ): This descriptor indicates the tendency of a molecule to either donate or accept electrons. It is calculated from the ionization potential (I) and electron affinity (A), which can be approximated from the HOMO and LUMO energies, respectively.

Global Hardness (η): This property measures the resistance of a molecule to change its electron distribution or charge transfer. A large HOMO-LUMO gap is indicative of a hard molecule, suggesting high stability and low reactivity.

Global Softness (S): The reciprocal of global hardness, softness indicates the ease with which a molecule's electron cloud can be polarized. Soft molecules are generally more reactive.

The electrophilicity index (ω) is a measure of the energy lowering of a molecule when it is saturated with electrons from the environment. It quantifies the electrophilic nature of a compound. A higher electrophilicity index suggests a greater capacity to act as an electrophile. The calculation of this index for N,N-diethyl-4-(1H-indol-3-ylmethyl)aniline would provide insight into its potential to participate in reactions involving electron acceptance. Without specific computational data, this value remains undetermined.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is critical to its properties and interactions. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and mapping the potential energy surface, or energy landscape, that describes the energy changes as the molecule transitions between these conformations.

For a flexible molecule like this compound, which has several rotatable bonds, numerous conformations are possible. A thorough conformational analysis would involve systematic or stochastic searches of the conformational space to locate the low-energy conformers. The relative energies of these conformers determine their population at a given temperature. Understanding the preferred conformations is essential for predicting how the molecule will interact with its environment. At present, a detailed energy landscape for this specific compound has not been published.

In Silico Modeling of Molecular Interactions (excluding biological targets/activities)

In silico modeling can be used to study how a molecule interacts with other molecules or surfaces, providing insights into its physical properties and potential applications in materials science or other non-biological fields. These models can simulate interactions such as:

Self-assembly: Predicting how molecules of this compound might aggregate or form ordered structures.

Interactions with solvents: Understanding its solubility and behavior in different chemical environments.

Adsorption on surfaces: Modeling its interaction with various materials, which could be relevant for applications in surface chemistry or electronics.

These simulations rely on force fields or quantum mechanical methods to calculate the interaction energies. In the absence of specific studies on this compound, its specific non-biological molecular interaction profile remains unexplored.

Reactivity and Transformations of N,n Diethyl 4 1h Indol 3 Ylmethyl Aniline

Reactions at the Indole (B1671886) Nitrogen Atom (N-alkylation, N-acylation)

The nitrogen atom of the indole ring possesses a lone pair of electrons and an acidic proton (N-H). While the lone pair contributes to the aromaticity of the ring, deprotonation with a strong base, such as sodium hydride (NaH), generates a highly nucleophilic indolide anion. This anion is the key intermediate for N-alkylation and N-acylation reactions.

N-Alkylation: This reaction involves the substitution of the hydrogen atom on the indole nitrogen with an alkyl group. The generated indolide anion readily reacts with various alkylating agents, such as alkyl halides. arkat-usa.org This process is a fundamental method for synthesizing N-substituted indoles. mdpi.com Transition metal catalysts can also facilitate the N-alkylation of indoles using alcohols as the alkylating agents, offering a greener alternative. researchgate.net

N-Acylation: The introduction of an acyl group onto the indole nitrogen is another important transformation. This is typically achieved by reacting the indolide anion with an acylating agent like an acyl chloride or an acid anhydride. nih.gov A milder, chemoselective method for N-acylation utilizes thioesters as a stable source of the acyl group, which can be advantageous when dealing with sensitive functional groups. beilstein-journals.org

Table 1: Reactions at the Indole Nitrogen

Reaction Type Reagents Product Type

Electrophilic Aromatic Substitution on the Indole Ring at C-2 and C-3

The indole ring is an electron-rich heterocyclic system, making it significantly more reactive towards electrophilic aromatic substitution than benzene (B151609). nih.gov The preferred site of attack for an electrophile is the C-3 position, as the resulting cationic intermediate (arenium ion) is more stable because the aromaticity of the fused benzene ring is preserved. pearson.comic.ac.uk

In the case of N,N-diethyl-4-(1H-indol-3-ylmethyl)aniline, the C-3 position is already occupied by the N,N-diethylphenylmethyl group. Consequently, electrophilic attack is directed to the next most reactive position, which is the C-2 carbon atom. researchgate.net When a non-hydrogen substituent is present at C-3, halogenation, for instance, occurs at the C-2 position. researchgate.net Reactions such as nitration, sulfonation, and Friedel-Crafts acylation and alkylation would therefore be expected to yield C-2 substituted products. For example, 3-substituted indoles can undergo nitration at the C-2 position under specific non-acidic conditions. nih.gov

Table 2: Electrophilic Aromatic Substitution on the Indole Ring

Position Reactivity Rationale Example Reactions
C-3 Most Reactive More stable cationic intermediate; preserves benzene aromaticity. pearson.comic.ac.uk (Blocked in the target molecule)
C-2 Second Most Reactive Site of substitution when C-3 is blocked. researchgate.net Halogenation, Nitration, Friedel-Crafts Reactions

Reactions Involving the Aniline (B41778) Nitrogen and Aromatic Ring

The aniline portion of the molecule also exhibits significant reactivity, centered on the tertiary amine nitrogen and the highly activated aromatic ring.

Reactions at the Aniline Nitrogen: The lone pair of electrons on the aniline nitrogen atom imparts basic and nucleophilic properties. It can react with strong acids to form the corresponding anilinium salt. The nitrogen can also be oxidized to an N-oxide using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA). researchgate.netnih.gov

Electrophilic Aromatic Substitution on the Aniline Ring: The N,N-diethylamino group is a powerful activating substituent that strongly directs electrophiles to the ortho and para positions. libretexts.orglkouniv.ac.in Since the para position in this compound is blocked, electrophilic substitution will occur exclusively at the ortho positions relative to the diethylamino group. The high reactivity of the ring means that reactions like halogenation can proceed rapidly, even without a catalyst, and may require careful control to prevent multiple substitutions. libretexts.org

Table 3: Reactivity of the Aniline Moiety

Reactive Site Reaction Type Reagents/Conditions Expected Product
Aniline Nitrogen N-Oxidation H₂O₂, m-CPBA This compound-N-oxide
Aniline Ring Electrophilic Substitution Electrophile (e.g., Br₂) Ortho-substituted derivative

Transformations of the Methylene (B1212753) Bridge

The methylene bridge (-CH₂) serves as a flexible linker between the indole and aniline rings. Its position, adjacent to two aromatic systems (a benzylic-like position), makes it susceptible to certain transformations.

Oxidation: The methylene group can be oxidized. Depending on the strength of the oxidizing agent and the reaction conditions, this could lead to the formation of a carbonyl group (ketone), creating a bis-aryl ketone. Under more forcing conditions, oxidative cleavage of the carbon-carbon bonds of the bridge could occur. The synthesis of related bis(indolyl)methanes often involves reactions between indoles and aldehydes, highlighting the chemistry around this type of bridging carbon. nih.govresearchgate.net

Oxidative and Reductive Reactivity

The entire molecule has multiple sites susceptible to both oxidation and reduction, with the indole and aniline rings being particularly sensitive to oxidative conditions.

Oxidative Reactivity: Both aromatic rings are electron-rich and can be readily oxidized.

Aniline Oxidation: Aromatic amines are known to be sensitive to oxidation, which can yield a variety of products. noaa.gov Strong oxidizing agents can lead to the formation of quinone-like structures or complex polymeric materials such as aniline black. noaa.gov

Indole Oxidation: The indole nucleus is also prone to oxidation, which can result in the formation of oxindoles or lead to ring-opening under harsher conditions.

Reductive Reactivity: The aromatic rings of both the indole and aniline systems are generally stable and resistant to reduction under mild conditions.

Ring Reduction: Catalytic hydrogenation of the aromatic rings requires harsh conditions, such as high temperatures and pressures, and is typically not a selective process.

Functional Group Reduction: Reduction reactions are most relevant for functional groups that might be introduced onto the molecule. For instance, if a nitro group were added to either aromatic ring via electrophilic substitution, it could be selectively reduced to an amino group. chemistrysteps.com This transformation is commonly achieved using reagents such as tin or iron in acidic media, or through catalytic hydrogenation over palladium on carbon (Pd/C). chemistrysteps.comrsc.org This two-step process of nitration followed by reduction is a standard synthetic route for introducing an amine group.

Synthesis and Investigation of Derivatives and Analogues

Structural Modifications on the N,N-diethylaniline Moiety

The N,N-diethylaniline portion of the molecule can be systematically altered through multi-component reactions, most notably the aza-Friedel–Crafts reaction. This one-pot synthesis strategy involves the condensation of an indole (B1671886), an aldehyde, and a substituted aniline (B41778), providing a direct route to 3-aminoalkylated indoles. By varying the aniline component, a wide array of derivatives can be accessed.

Research has demonstrated that various N-alkyl and N-aryl anilines can be successfully employed in this reaction. For instance, a three-component reaction using 2,4,6-trichloro-1,3,5-triazine (TCT) as a catalyst efficiently produces 3-[(N-alkylanilino)(aryl)methyl]indoles in high yields. researchgate.net This method allows for the substitution of the diethyl groups with other alkyl chains, such as methyl, ethyl, and propyl groups. Furthermore, substituents can be introduced onto the aromatic ring of the aniline. researchgate.net Another efficient catalytic system, Yb(OTf)₃-SiO₂, has been used for the one-pot synthesis of 3-substituted indoles from an indole, a benzaldehyde, and N-methylaniline, showcasing the versatility of this approach. chapman.edu These methods demonstrate that functional groups including nitro, methoxy, and hydroxyl groups can be incorporated into the aniline ring, highlighting the robustness of the synthesis. researchgate.net

EntryIndole (R¹)Aldehyde (R²)Aniline (R³, R⁴)CatalystYield (%)Reference
1H4-NO₂C₆H₄N(H)MeYb(OTf)₃-SiO₂92 chapman.edu
2H4-ClC₆H₄N(H)MeYb(OTf)₃-SiO₂94 chapman.edu
3H4-NO₂C₆H₄N(H)EtTCT95 researchgate.net
45-Br3,4-(OMe)₂C₆H₃N(H)MeTCT90 researchgate.net
5H3,4-(OMe)₂C₆H₃N(H)PrTCT87 researchgate.net

Diversification of the Indole Ring (e.g., Bisindolylmethane Analogues)

The indole nucleus is highly nucleophilic at the C3 position, a characteristic that is central to the synthesis of bis(indolyl)methane (BIM) analogues. The formation of BIMs occurs through the acid-catalyzed electrophilic substitution of an indole with an aldehyde or ketone. tandfonline.comtandfonline.com The reaction proceeds via an azafulvenium salt intermediate, which is generated from the initial reaction of one indole molecule with the carbonyl compound. This intermediate is highly electrophilic and readily reacts with a second indole molecule to form the BIM. tandfonline.comnih.gov

This sequential reaction can be controlled to produce unsymmetrical BIMs, where the two indole units are different. chemistryviews.orgthieme-connect.com Starting with N,N-diethyl-4-(1H-indol-3-ylmethyl)aniline as a precursor (or generating its corresponding electrophilic intermediate in situ), a second, different indole derivative can be introduced. This allows for the creation of a diverse library of BIMs with varied substitution patterns on one or both indole rings. Numerous catalysts, including Lewis acids (FeCl₃, InX₃), protic acids, and solid-supported catalysts, have been employed to facilitate this transformation under various conditions, including microwave irradiation and solvent-free systems. tandfonline.comtandfonline.comgoogle.comacs.org The synthesis of unsymmetrical BIMs can also be achieved by reacting indolylmethanols with a different indole molecule, a strategy that offers excellent control over the final product structure. thieme-connect.comnih.gov

EntryIndole 1Aldehyde/PrecursorIndole 2CatalystYield (%)Reference
1Indole4-ClC₆H₄CHOIndoleFeCl₃ (Microwave)91 tandfonline.com
2Indole4-NO₂C₆H₄CHO6-BromoindoleAlCl₃·6H₂O/SDS/SiO₂93 tandfonline.com
32-MethylindoleC₆H₅CHO5-MethoxyindoleInBr₃86 google.com
4Indole4-MeOC₆H₄CHOIndoleTaurine (Aqueous)87 nih.gov
5IndoleCF₃(Ph)C(OH)-Indole2-MethylindoleI₂96 nih.gov

Alterations of the Methylene (B1212753) Linker

Modification of the single-carbon methylene bridge connecting the indole and aniline moieties offers another avenue for creating structural diversity. While less common than modifications to the aromatic rings, strategies exist to introduce substituents directly onto this linker carbon or to alter its length.

One notable method involves a tandem Michael addition/elimination/Michael addition sequence. The reaction of an indole with diethyl 2-(ethoxymethylene)malonate (DEEM) in the presence of p-toluenesulfonic acid (p-TsOH) leads to the formation of bis(indolyl)methanes bearing a malonate group on the bridging carbon. clockss.org This approach introduces two ester functionalities at the linker position, significantly altering the steric and electronic properties of the core structure.

Another strategy for creating a more substituted linker involves the synthesis of diindolylmethanes with a quaternary carbon center. This has been achieved through the iodine-catalyzed coupling of trifluoromethyl(indolyl)phenylmethanols with various indoles. nih.gov This reaction generates a bridging carbon atom that is bonded to two different indole rings, a phenyl group, and a trifluoromethyl group, representing a significant alteration of the simple methylene linker.

EntryReactant 1Reactant 2Linker ModificationCatalystYield (%)Reference
12-MethylindoleDEEM-CH(CO₂Et)₂p-TsOH95 clockss.org
22-PhenylindoleDEEM-CH(CO₂Et)₂p-TsOH70 clockss.org
3IndoleCF₃(Ph)C(OH)-Indole-C(Ph)(CF₃)-I₂94 nih.gov

Synthesis of Heterocyclic Hybrids Incorporating the Core Structure

Replacing the N,N-diethylaniline moiety with other heterocyclic systems or attaching additional heterocycles to the indole core leads to the formation of hybrid molecules. These structures combine the features of multiple heterocyclic classes, a common strategy in medicinal chemistry.

The Mannich reaction is a powerful tool for synthesizing such hybrids. Condensation of an indole, formaldehyde, and a secondary amine containing a heterocyclic ring (e.g., morpholine, piperidine) yields 3-(aminomethyl)indoles where the amino group is part of another ring system. mdpi.com A related approach uses gramine (3-(dimethylaminomethyl)indole) as a starting material. The dimethylamine group can act as a leaving group, allowing for substitution by various nucleophiles, including nitrogen heterocycles like pyrazoles and indazoles, to form indolyl-azolyl-methane derivatives. mdpi.com

Amidoalkylation reactions provide another route to hybrid structures. For example, indole can react with N-acyliminium ion precursors derived from other heterocycles, such as 1-phenylimidazolidin-2-one, in the presence of a Lewis acid to form a direct C-C bond between the indole C3 position and the second heterocyclic ring. nih.gov Furthermore, bis(indolyl)methane scaffolds can be linked to other heterocycles, as demonstrated by the synthesis of triazolyl-bis(indolyl)methane conjugates, where a 1,2,3-triazole ring is attached to the bridging methylene carbon. nih.gov

EntryIndole DerivativeHeterocyclic ReactantReaction TypeProduct TypeYield (%)Reference
1IndoleMorpholine / CH₂OMannichIndolyl-morpholinyl-methane85 clockss.org
2GraminePyrazoleNucleophilic SubstitutionIndolyl-pyrazolyl-methane78 mdpi.com
3N-Methylindole1-Phenylimidazolidin-2-one precursorAmidoalkylationIndole-imidazolidinone hybrid54 nih.gov
4Indole1,2,3-Triazole-4-carbaldehydeBIM FormationTriazolyl-bis(indolyl)methane89 nih.gov

Chemical Applications and Future Research Directions

Utility as Building Blocks for Complex Organic Molecules

The indole (B1671886) scaffold is a ubiquitous feature in a vast number of biologically active natural products and pharmaceutical agents. nih.gov The presence of both an indole and a diethylaniline group in N,N-diethyl-4-(1H-indol-3-ylmethyl)aniline makes it a versatile building block for the synthesis of more intricate molecular architectures. The C-3 position of the indole ring is particularly amenable to electrophilic substitution, allowing for the introduction of various functional groups.

One of the key applications of compounds structurally related to this compound is in multicomponent reactions (MCRs). MCRs are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. This approach is highly valued in medicinal chemistry and drug discovery for its efficiency and ability to generate diverse libraries of complex molecules. The this compound moiety can participate in such reactions, for instance, in the synthesis of complex heterocyclic systems. A notable example is the aza-Friedel-Crafts reaction, where indoles react with aldehydes and anilines to form 3-arylmethyl/diarylmethyl indoles. researchgate.net This methodology provides a direct route to unsymmetrical triarylmethanes, which are important structural motifs in various dyes and pharmaceuticals. researchgate.net

The reactivity of the indole and aniline (B41778) nitrogens, along with the aromatic rings, offers multiple sites for further functionalization. This allows for the strategic construction of polycyclic and heterocyclic compounds that may possess novel biological activities. The development of efficient protocols for the selective functionalization of this scaffold is an active area of research.

Reaction TypeReactantsProduct TypePotential Application
Aza-Friedel-CraftsIndole, Aldehyde, N,N-diethylaniline3-Arylmethyl/diarylmethyl indoleSynthesis of triarylmethane dyes and pharmaceuticals
Multicomponent ReactionsThis compound, various electrophiles and nucleophilesComplex heterocyclic systemsDrug discovery, materials science

Applications in Material Science and Dyes (excluding specific properties/performance data)

The inherent electronic properties of both indole and aniline derivatives make them attractive components for the development of new materials and dyes. ontosight.aiprimescholars.com The extended π-conjugated system in this compound suggests its potential for applications in organic electronics. Indole-containing polymers have been investigated for their conducting and electroluminescent properties, and the incorporation of the electron-donating diethylaniline group could further modulate these characteristics.

Application AreaPotential Role of this compound
Material ScienceBuilding block for conductive polymers, organic light-emitting diodes (OLEDs), and other organic electronic devices.
DyesPrecursor or coupling component for the synthesis of novel azo dyes and other classes of colorants.

Green Chemistry Approaches to Synthesis and Functionalization

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methodologies in organic chemistry. researchgate.net The synthesis and functionalization of indole-aniline compounds like this compound are increasingly being explored through the lens of green chemistry.

Several green approaches have been reported for the synthesis of indole derivatives, which are applicable to the target compound. These include:

Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in many organic transformations, including indole synthesis. nih.govajrconline.orgorganic-chemistry.orgreading.ac.uk The Fischer, Bischler, and other classical indole syntheses have been successfully adapted to microwave conditions. nih.gov

Ultrasound-assisted synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and efficiencies. nih.govacademie-sciences.fracademie-sciences.frnih.govresearchgate.net Ultrasound has been employed for the synthesis of various heterocyclic compounds, including indoles. academie-sciences.frresearchgate.net

Use of green catalysts: The development of reusable and non-toxic catalysts is a cornerstone of green chemistry. For the synthesis of 3-arylmethyl indoles, reusable catalysts such as (Bu3Sn)2MoO4 have been shown to be effective in promoting the reaction in environmentally friendly solvent systems like water:ethanol (B145695). ias.ac.in

Multicomponent reactions in green solvents: Performing multicomponent reactions in green solvents such as water or ethanol further enhances the environmental credentials of the synthesis. ias.ac.in

These green methodologies offer promising alternatives to traditional synthetic routes that often rely on harsh reaction conditions and hazardous reagents.

Green Chemistry ApproachAdvantagesApplicability to this compound
Microwave-assisted synthesisReduced reaction times, improved yieldsApplicable to various indole formation and functionalization reactions.
Ultrasound-assisted synthesisEnhanced reaction rates, milder conditionsCan be used for the synthesis of the core indole-aniline scaffold.
Green catalystsReusability, lower toxicityEffective for the synthesis of 3-arylmethyl indoles.
Multicomponent reactions in green solventsHigh atom economy, reduced wasteIdeal for the efficient and environmentally friendly synthesis of complex derivatives.

Computational Design and Predictive Modeling in Organic Synthesis

Computational chemistry has become an indispensable tool in modern organic synthesis, enabling the prediction of reaction outcomes, the elucidation of reaction mechanisms, and the design of novel synthetic routes. mdpi.com For a molecule like this compound, computational methods can provide valuable insights.

Density Functional Theory (DFT) calculations can be employed to study the electronic structure and reactivity of the molecule. rasayanjournal.co.inresearchgate.net This can help in predicting the most likely sites for electrophilic or nucleophilic attack, thus guiding the design of functionalization strategies. DFT can also be used to model the transition states of potential reactions, providing information about the feasibility and selectivity of a proposed synthetic step. mdpi.com For instance, computational studies on substituted anilines have been used to predict their one-electron oxidation potentials. umn.edu

Machine Learning (ML) is another powerful computational tool that is increasingly being applied to chemical synthesis. rjptonline.orggithub.ioresearchgate.netresearchgate.net ML models can be trained on large datasets of chemical reactions to predict the outcome of a new reaction, including the expected yield and the optimal reaction conditions. rjptonline.org For the synthesis of this compound and its derivatives, ML could be used to:

Predict the most efficient synthetic route from a range of possible starting materials and reagents.

Optimize reaction conditions such as temperature, solvent, and catalyst to maximize the yield and minimize byproducts.

Screen virtual libraries of potential derivatives for desired properties, such as specific photophysical characteristics for dye applications.

The integration of computational design and predictive modeling into the synthetic workflow can significantly accelerate the discovery and development of new molecules and materials based on the this compound scaffold.

Computational MethodApplication in the Context of this compound
Density Functional Theory (DFT)Prediction of reactivity, elucidation of reaction mechanisms, modeling of spectroscopic properties.
Machine Learning (ML)Prediction of reaction outcomes, optimization of synthetic routes, virtual screening of derivatives.

Emerging Reaction Methodologies for Indole-Aniline Compounds

The field of organic synthesis is constantly evolving, with new reaction methodologies continually being developed. Several of these emerging technologies hold great promise for the synthesis and functionalization of indole-aniline compounds.

C-H Activation: Direct C-H activation has emerged as a powerful strategy for the functionalization of organic molecules, as it avoids the need for pre-functionalized starting materials. nih.govresearchgate.net For this compound, C-H activation could be used to selectively introduce new functional groups onto either the indole or the aniline ring, opening up new avenues for derivatization.

Photocatalysis: Visible-light photocatalysis has gained significant attention as a green and efficient method for promoting a wide range of organic reactions. researchgate.netrsc.orgchemistryviews.org Photocatalytic methods could be developed for the synthesis of the indole-aniline bond or for the subsequent functionalization of the molecule under mild conditions. researchgate.net

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better scalability, and higher reproducibility. mdpi.comnih.govgalchimia.comresearchgate.netuc.pt The synthesis of indole derivatives has been successfully demonstrated in flow reactors, and this technology could be applied to the production of this compound on a larger scale. mdpi.comnih.govgalchimia.comresearchgate.netuc.pt

The application of these emerging reaction methodologies is expected to lead to more efficient, selective, and sustainable routes for the synthesis and diversification of the this compound scaffold and related compounds.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N,N-diethyl-4-(1H-indol-3-ylmethyl)aniline, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, alkylation of 4-aminobenzaldehyde derivatives with indole-containing reagents under palladium catalysis (analogous to methods in ). Optimization parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.
  • Catalyst loading : Pd-based catalysts (0.5–2 mol%) improve yield .
  • Temperature control : Reactions at 60–80°C balance efficiency and side-product formation.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) isolates the product .

Q. How should researchers approach the purification of this compound, especially when dealing with by-products from alkylation reactions?

  • Methodology :

  • Chromatographic separation : Use flash chromatography with gradient elution (e.g., hexane:ethyl acetate 4:1 to 1:1) to resolve unreacted indole or diethylamine by-products .
  • Recrystallization : Ethanol or acetonitrile is ideal due to the compound’s moderate solubility.
  • Analytical validation : Confirm purity via HPLC (C18 column, methanol/water mobile phase) or TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) .

Advanced Research Questions

Q. What crystallographic challenges are associated with determining the structure of this compound, particularly regarding disorder in substituents?

  • Methodology :

  • Disorder handling : Ethyl groups often exhibit rotational disorder. Use SHELX software (SHELXL) with PART and SUMP instructions to model partial occupancy .
  • Low-temperature data collection : Reduce thermal motion by collecting data at 100 K (as in ) .
  • Refinement constraints : Apply geometric restraints (DFIX, SIMU) to disordered regions while refining anisotropic displacement parameters .

Q. How do spectroscopic properties of this compound vary between solution and solid-state, and what experimental techniques are recommended for analysis?

  • Methodology :

  • Solution-state : UV-Vis spectroscopy in ethanol (λmax ~250–280 nm) and ¹H/¹³C NMR (CDCl₃, δ 1.2–1.4 ppm for ethyl groups) .
  • Solid-state : Diffuse reflectance spectroscopy (DRS) reveals bathochromic shifts (~10–15 nm) due to π-stacking interactions in frozen matrices .
  • Cross-validation : Compare experimental data with computational predictions (TD-DFT) to resolve discrepancies .

Q. How can computational methods like DFT or Hirshfeld surface analysis be applied to predict intermolecular interactions and stability in crystal packing?

  • Methodology :

  • Hirshfeld analysis : Quantify close contacts (e.g., H···H, C···H) using CrystalExplorer. The title compound’s indole and aniline groups likely dominate interactions (e.g., π-π stacking, C–H···N bonds) .
  • DFT modeling : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict electrostatic potential maps and nonlinear optical (NLO) properties .
  • Software tools : Mercury (CCDC) for visualization and packing similarity calculations .

Q. What strategies can be employed to analyze the photostability of this compound under varying experimental conditions?

  • Methodology :

  • Light exposure studies : Use UV lamps (254–365 nm) to simulate degradation. Monitor changes via HPLC or UV-Vis .
  • Temperature-dependent stability : Compare degradation rates in liquid vs. frozen aqueous solutions (shock-freezing vs. slow-freezing protocols) .
  • Radical trapping : Add tert-butanol or ascorbic acid to assess oxidative vs. hydrolytic pathways .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in NMR data for this compound across different solvents or temperatures?

  • Methodology :

  • Solvent effects : Record NMR in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding or aggregation.
  • Variable-temperature NMR : Identify dynamic processes (e.g., rotational barriers of ethyl groups) by acquiring spectra at 25°C and 50°C .
  • Cross-validation : Compare with high-resolution MS (HRMS) and X-ray data to confirm molecular integrity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.